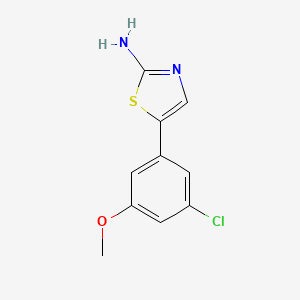![molecular formula C11H14N2O B14011562 3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] is a heterocyclic compound that features a spiro linkage between a furo[2,3-C]pyridine and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a furo[2,3-C]pyridine derivative with a piperidine derivative under specific conditions. For example, a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications can be employed .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spiro linkage. Specific details on industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, it may disrupt key cellular signaling pathways by binding to enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparación Con Compuestos Similares
Similar Compounds
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine]: Another spiro compound with a different ring fusion pattern.
Spiro-azetidin-2-one derivatives: Known for their biological activities and structural similarities.
Uniqueness
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] is unique due to its specific spiro linkage and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
spiro[3H-furo[2,3-c]pyridine-2,4'-piperidine] |
InChI |
InChI=1S/C11H14N2O/c1-4-13-8-10-9(1)7-11(14-10)2-5-12-6-3-11/h1,4,8,12H,2-3,5-7H2 |
Clave InChI |
UGLPVLCFWGFVNK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC3=C(O2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


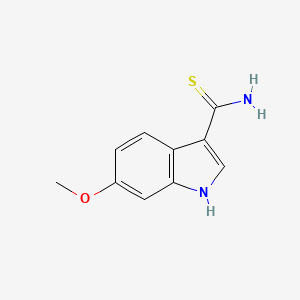
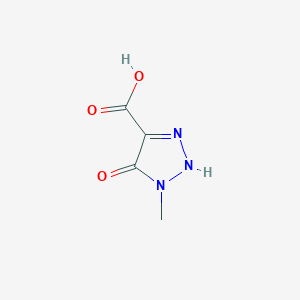
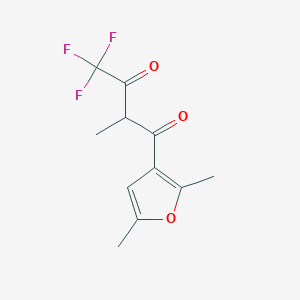
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
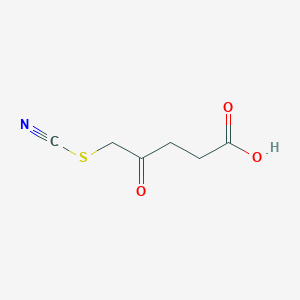
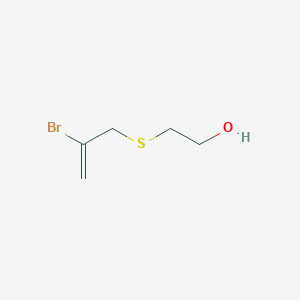
![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)
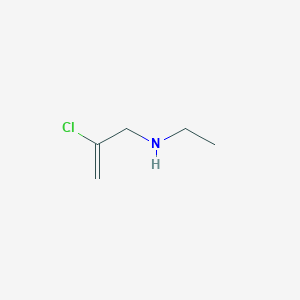
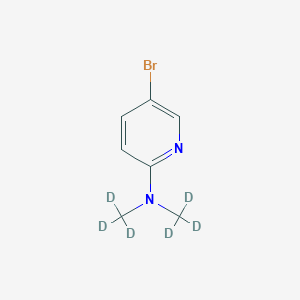
![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)
